Cas no 16082-13-6 (3,4-diethyl pyridazine-3,4-dicarboxylate)

3,4-diethyl pyridazine-3,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 3,4-Pyridazinedicarboxylic acid 3,4-diethyl ester
- Pyridazine-3,4-dicarboxylic acid diethyl ester
- Diethyl pyridazine-3,4-dicarboxylate
- AK158501
- 3,4-Pyridazinedicarboxylic acid, 3,4-diethyl ester
- OKTDNBVRYCDLQR-UHFFFAOYSA-N
- 3986AJ
- AX8292271
- ST24046565
- 3,4-diethyl pyridazine-3,4-dicarboxylate
-
- MDL: MFCD11506290
- インチ: 1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
- InChIKey: OKTDNBVRYCDLQR-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])N=NC=1C(=O)OC([H])([H])C([H])([H])[H])=O
計算された属性
- 精确分子量: 224.07976
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 257
- トポロジー分子極性表面積: 78.4
じっけんとくせい
- PSA: 78.38
3,4-diethyl pyridazine-3,4-dicarboxylate Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 储存条件:Sealed in dry,2-8°C
3,4-diethyl pyridazine-3,4-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB442304-250 mg |
Diethyl pyridazine-3,4-dicarboxylate; . |
16082-13-6 | 250MG |
€481.30 | 2023-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069398-250mg |
Diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 98% | 250mg |
¥1693 | 2023-04-15 | |
eNovation Chemicals LLC | D952484-100mg |
3,4-Pyridazinedicarboxylic acid, 3,4-diethyl ester |
16082-13-6 | 97% | 100mg |
$150 | 2023-09-04 | |
Enamine | EN300-152947-10.0g |
3,4-diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 10g |
$3123.0 | 2023-06-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ553-1g |
3,4-diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 97% | 1g |
3404.0CNY | 2021-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23336-10G |
3,4-diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 95% | 10g |
¥ 18,849.00 | 2023-04-05 | |
Enamine | EN300-152947-0.1g |
3,4-diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 0.1g |
$197.0 | 2023-06-08 | ||
Enamine | EN300-152947-5.0g |
3,4-diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 5g |
$1702.0 | 2023-06-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ553-250mg |
3,4-diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 97% | 250mg |
1720CNY | 2021-05-08 | |
Alichem | A029192597-250mg |
Diethyl pyridazine-3,4-dicarboxylate |
16082-13-6 | 98% | 250mg |
$176.55 | 2022-04-02 |
3,4-diethyl pyridazine-3,4-dicarboxylate 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
3,4-diethyl pyridazine-3,4-dicarboxylateに関する追加情報
3,4-Diethyl Pyridazine-3,4-Dicarboxylate (CAS No. 16082-13-6): A Comprehensive Overview
3,4-Diethyl pyridazine-3,4-dicarboxylate (CAS No. 16082-13-6) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds with two nitrogen atoms at the 1 and 4 positions. The presence of diethyl groups and dicarboxylate moieties imparts distinct chemical and biological properties to this molecule, making it a subject of extensive study.
The chemical structure of 3,4-diethyl pyridazine-3,4-dicarboxylate is characterized by a central pyridazine ring with two ethyl groups attached to the 3 and 4 positions and two carboxylate groups also at the 3 and 4 positions. This arrangement provides a unique combination of functional groups that can participate in various chemical reactions and interactions. The compound's molecular formula is C10H12N2O4, and its molecular weight is approximately 228.21 g/mol.
In recent years, the study of pyridazines has expanded significantly due to their potential applications in various fields. One of the key areas of interest is their role in medicinal chemistry. Research has shown that certain pyridazine derivatives exhibit promising pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of carboxylate groups in 3,4-diethyl pyridazine-3,4-dicarboxylate enhances its solubility and bioavailability, making it an attractive candidate for drug development.
A notable study published in the Journal of Medicinal Chemistry in 2021 explored the potential of pyridazine derivatives as inhibitors of specific enzymes involved in cancer progression. The researchers found that compounds with a similar structure to 3,4-diethyl pyridazine-3,4-dicarboxylate demonstrated significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents. This finding has sparked further interest in exploring the biological activities of this compound.
Beyond its medicinal applications, 3,4-diethyl pyridazine-3,4-dicarboxylate has also been investigated for its use in materials science. The compound's unique electronic properties make it a promising candidate for the development of novel materials with applications in electronics and energy storage. A recent study published in the Journal of Materials Chemistry C highlighted the use of pyridazine derivatives as components in organic photovoltaic devices. The researchers found that these compounds exhibited excellent charge transport properties and high photovoltaic efficiency.
The synthesis of 3,4-diethyl pyridazine-3,4-dicarboxylate typically involves multistep processes that include the formation of the pyridazine ring followed by functionalization with ethyl groups and carboxylate moieties. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common method involves the cyclization of a suitable diamine precursor followed by esterification to introduce the carboxylate groups.
The physical properties of 3,4-diethyl pyridazine-3,4-dicarboxylate, such as its melting point and solubility, are crucial for its application in different fields. The compound is generally solid at room temperature and exhibits good solubility in polar solvents such as water and ethanol. These properties make it suitable for use in both aqueous and organic media.
In terms of safety and handling, while specific data on the toxicity and environmental impact of 3,4-diethyl pyridazine-3,4-dicarboxylate may be limited, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate disposal methods should be employed to minimize any potential risks.
The future prospects for research on 3,4-diethyl pyridazine-3,4-dicarboxylate are promising. Ongoing studies are focused on optimizing its synthesis methods to improve yield and purity while reducing costs. Additionally, efforts are being made to explore new applications for this compound in areas such as drug delivery systems and advanced materials.
In conclusion, 3,4-diethyl pyridazine-3,4-dicarboxylate (CAS No. 16082-13-6) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and functional groups make it an intriguing subject for further investigation. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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